

# Toxicological Profile of Azadirachtin B in Non-Target Organisms: A Technical Guide

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## Compound of Interest

Compound Name: Azadirachtin B

Cat. No.: B1665906

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Disclaimer: The following technical guide addresses the toxicological profile of azadirachtins in non-target organisms. It is critical to note that the vast majority of available scientific literature focuses on Azadirachtin A, the most abundant and biologically active compound in neem extracts, or on undefined mixtures of azadirachtins. Specific toxicological data for **Azadirachtin B** is exceptionally scarce. Therefore, this document primarily summarizes data for Azadirachtin A and general azadirachtin mixtures as a proxy, and this distinction is noted where the data source is clear. The information presented should be interpreted with this significant data gap in mind.

## Executive Summary

Azadirachtin, a complex tetranortriterpenoid derived from the neem tree (*Azadirachta indica*), is the active ingredient in numerous botanical insecticides. Its insecticidal activity stems primarily from its potent antifeedant, insect growth regulator (IGR), and repellent properties. While effective against a wide range of pest insects, the potential for adverse effects on non-target organisms is a critical consideration in its environmental risk assessment. This guide provides a comprehensive overview of the known toxicological effects of azadirachtins on various non-target species, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. Due to the limited availability of data for **Azadirachtin B**, the profile is largely constructed from studies on Azadirachtin A and neem-based formulations.

## Acute Toxicity to Aquatic Organisms

Azadirachtins are generally considered to be of moderate to high toxicity to aquatic invertebrates and fish. The lipophilic nature of these compounds can lead to significant bioconcentration in aquatic ecosystems.

## Aquatic Invertebrates

Studies have shown that aquatic invertebrates, particularly crustaceans and insect larvae, are sensitive to azadirachtin exposure. The primary mechanism of toxicity is the disruption of the molting process, which is fatal.

Table 1: Acute Toxicity of Azadirachtin to Aquatic Invertebrates

Species	Active Ingredient	Endpoint (LC50)	Concentration (µg/L)	Exposure Duration	Reference
Daphnia magna (Water Flea)	Azadirachtin A	LC50	320	48 hours	
Chironomus riparius (Midge Larva)	Azadirachtin	LC50	1,100	48 hours	
Gammarus pulex (Freshwater Shrimp)	Azadirachtin A	LC50	1,500	96 hours	
Hyalomma azteca (Amphipod)	Azadirachtin	LC50	180	96 hours	

## Fish

The toxicity of azadirachtin to fish varies significantly across species. Early life stages are generally more susceptible.

Table 2: Acute Toxicity of Azadirachtin to Fish

Species	Active Ingredient	Endpoint (LC50)	Concentration (mg/L)	Exposure Duration	Reference
Oncorhynchus mykiss (Rainbow Trout)	Azadirachtin A	LC50	0.44	96 hours	
Cyprinus carpio (Common Carp)	Azadirachtin	LC50	2.2	96 hours	
Danio rerio (Zebrafish)	Azadirachtin	LC50	1.8	96 hours	
Ictalurus punctatus (Channel Catfish)	Azadirachtin	LC50	>3.0	96 hours	

## Toxicity to Terrestrial Organisms

### Birds

Azadirachtin exhibits low toxicity to avian species when administered orally on an acute basis.

Table 3: Acute Oral Toxicity of Azadirachtin to Birds

Species	Active Ingredient	Endpoint (LD50)	Dose (mg/kg bw)	Reference
Colinus virginianus (Bobwhite Quail)	Azadirachtin	LD50	>2,000	
Anas platyrhynchos (Mallard Duck)	Azadirachtin	LD50	>2,000	

## Bees

Bees can be exposed to azadirachtin through direct contact with sprays or by consuming contaminated nectar and pollen. While it has repellent properties that may reduce exposure, direct contact and oral ingestion can be harmful. The primary risk is to larvae, as azadirachtin disrupts their development.

Table 4: Acute Toxicity of Azadirachtin to Honey Bees (*Apis mellifera*)

Exposure Route	Active Ingredient	Endpoint (LD50)	Dose (µ g/bee )	Reference
Acute Oral	Azadirachtin A	LD50	>1.0	
Acute Contact	Azadirachtin A	LD50	>100	

## Earthworms

Azadirachtin in soil can affect earthworm populations, which are crucial for soil health.

Table 5: Acute Toxicity of Azadirachtin to Earthworms

Species	Active Ingredient	Endpoint (LC50)	Concentration (mg/kg soil)	Exposure Duration	Reference
Eisenia fetida	Azadirachtin	LC50	137.5	14 days	

## Experimental Protocols

### Aquatic Toxicity Testing (e.g., *Daphnia magna*)

- Test Organism: *Daphnia magna* neonates (<24 hours old).
- Test Substance: Azadirachtin A, dissolved in a suitable solvent (e.g., acetone) and diluted in culture water.

- **Test Design:** Static or semi-static renewal test. Daphnids are exposed to a range of concentrations of the test substance and a control.
- **Exposure Duration:** 48 hours.
- **Test Conditions:** Temperature maintained at  $20 \pm 2^{\circ}\text{C}$ , with a photoperiod of 16 hours light and 8 hours dark.
- **Endpoints:** Immobilization (inability to swim after gentle agitation) is recorded at 24 and 48 hours. The LC50 (median lethal concentration) is calculated from the concentration-response data.
- **Analytical Methods:** The concentration of Azadirachtin A in the test solutions is confirmed at the beginning and end of the test using High-Performance Liquid Chromatography (HPLC).

## Avian Acute Oral Toxicity Testing (e.g., *Colinus virginianus*)

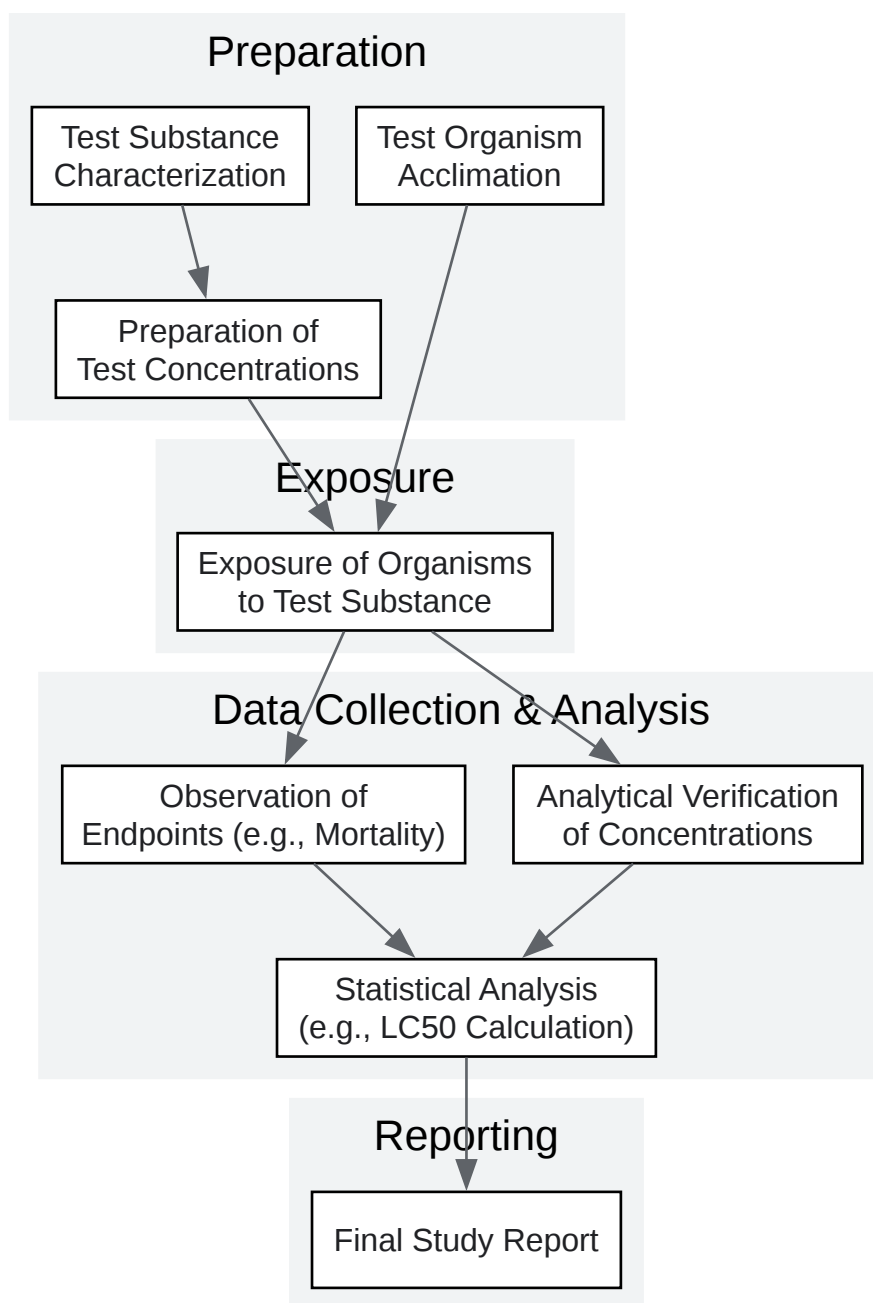
- **Test Organism:** Bobwhite quail (*Colinus virginianus*), typically 16-24 weeks old.
- **Test Substance:** Azadirachtin, administered via oral gavage.
- **Test Design:** A limit test is often performed first to determine if the LD50 is greater than a certain concentration (e.g., 2000 mg/kg). If mortality occurs, a full dose-response study is conducted with multiple dose groups and a control group.
- **Exposure:** Single oral dose.
- **Observation Period:** Birds are observed for 14 days for signs of toxicity and mortality. Body weight and food consumption are monitored.
- **Endpoints:** The primary endpoint is the LD50 (median lethal dose). Clinical signs of toxicity and gross necropsy findings are also recorded.

## Visualizations

## Experimental and Logical Workflows

The following diagrams illustrate a generalized workflow for ecotoxicological testing and the logical framework for an environmental risk assessment.

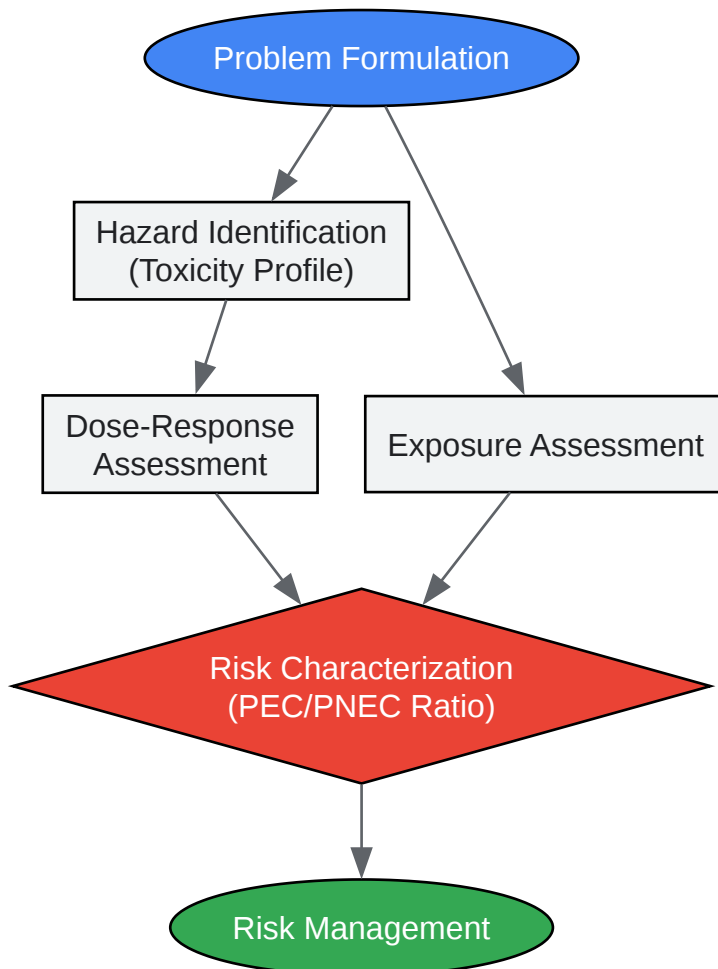
### Generalized Ecotoxicological Testing Workflow



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Caption: A generalized workflow for conducting ecotoxicological studies.

## Environmental Risk Assessment Framework

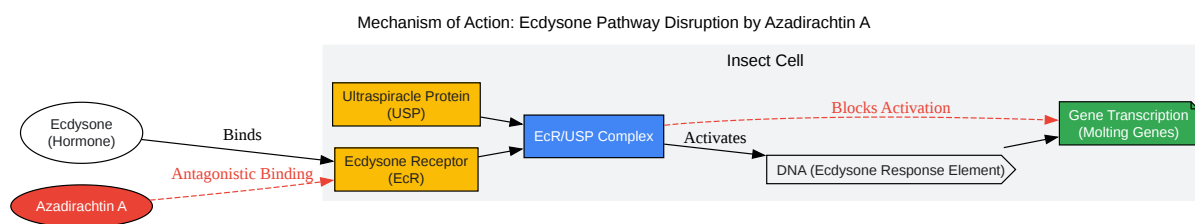


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Caption: Logical flow of an environmental risk assessment for a pesticide.

## Signaling Pathway Disruption

Azadirachtin's primary mode of action in insects is the disruption of the ecdysone signaling pathway. Ecdysone is a crucial steroid hormone that regulates molting and development. Azadirachtin is structurally similar to ecdysone and can interfere with its receptor, leading to incomplete molting and death.



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Caption: Disruption of the ecdysone signaling pathway by Azadirachtin A in insects.

## Conclusion

The available data, primarily from studies on Azadirachtin A, indicates that azadirachtin-based products pose a risk to non-target organisms, particularly aquatic invertebrates. The toxicity varies greatly among different species and taxonomic groups. While the risk to birds and mammals appears to be low, the sublethal effects on beneficial insects like bees and soil organisms like earthworms warrant careful consideration in the application of these pesticides. A significant research gap exists regarding the specific toxicological profile of **Azadirachtin B**. Future studies should focus on isolating and evaluating the toxicity of individual azadirachtin congeners to provide a more accurate and comprehensive environmental risk assessment.

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